molecular formula C7H13FO5 B15287933 Methyl 2-deoxy-2-fluoro-D-galactopyranoside CAS No. 79698-13-8

Methyl 2-deoxy-2-fluoro-D-galactopyranoside

Cat. No.: B15287933
CAS No.: 79698-13-8
M. Wt: 196.17 g/mol
InChI Key: CRIUOMMBWCCBCQ-XUUWZHRGSA-N
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Description

Methyl 2-deoxy-2-fluoro-D-galactopyranoside: is a synthetic carbohydrate derivative that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is a fluorinated analog of D-galactose, where the hydroxyl group at the second carbon is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-deoxy-2-fluoro-D-galactopyranoside typically involves the nucleophilic displacement of a suitable leaving group by a fluoride ion. One common method starts with methyl 3,4-O-isopropylidene-2-O-trifluoromethanesulfonyl-6-O-trityl-β-D-talopyranoside. This compound undergoes nucleophilic substitution with tetraalkylammonium fluorides in acetonitrile to yield methyl 2-deoxy-2-fluoro-3,4-O-isopropylidene-6-O-trityl-β-D-galactopyranoside. Subsequent hydrolysis with hydrochloric acid produces the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-deoxy-2-fluoro-D-galactopyranoside can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.

    Glycosylation: It can be used as a glycosyl donor in the synthesis of more complex carbohydrates.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the fluorine-containing carbon.

Scientific Research Applications

Chemistry: Methyl 2-deoxy-2-fluoro-D-galactopyranoside is used in the synthesis of more complex carbohydrates and glycosides. Its unique properties make it a valuable tool for studying carbohydrate chemistry and developing new synthetic methodologies .

Biology: In biological research, this compound is used to study carbohydrate-protein interactions. The presence of the fluorine atom allows for the use of nuclear magnetic resonance spectroscopy to investigate these interactions in detail .

Medicine: Modified esters of this compound have shown promising activity against various pathogens .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require specific carbohydrate structures.

Mechanism of Action

The mechanism of action of methyl 2-deoxy-2-fluoro-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance binding affinity and specificity, leading to altered biological activity. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes .

Comparison with Similar Compounds

  • Methyl 6-deoxy-6-fluoro-1-seleno-β-D-galactopyranoside
  • Methyl 2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranoside
  • Methyl 4-O-(β-D-galactopyranosyl)-2-deoxy-2-fluoro-1-seleno-β-D-glucopyranoside

Comparison: Methyl 2-deoxy-2-fluoro-D-galactopyranoside is unique due to the specific position of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to its seleno-containing analogs, the fluorinated compound may exhibit different reactivity and stability profiles, making it suitable for distinct applications .

Properties

CAS No.

79698-13-8

Molecular Formula

C7H13FO5

Molecular Weight

196.17 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol

InChI

InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1

InChI Key

CRIUOMMBWCCBCQ-XUUWZHRGSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)F

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)F

Origin of Product

United States

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